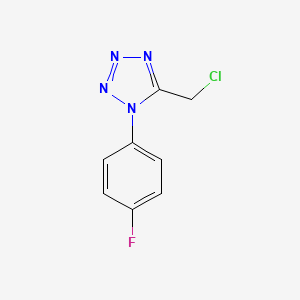

5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a chloromethyl group and a fluorophenyl group

Aplicaciones Científicas De Investigación

Structural and Functional Analysis

5-Substituted 1H-tetrazoles, including variants similar to 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole, have been studied for their structural properties using X-ray crystallography. These studies provide insights into their molecular structures, which are essential for understanding their interactions and potential applications in various fields, including medicinal chemistry and materials science. For instance, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of related tetrazole derivatives, revealing important structural features (Al-Hourani et al., 2015).

Role in Medicinal Chemistry

Tetrazoles, particularly 5-substituted variants, play a crucial role in medicinal chemistry. They are often used as bioisosteres for carboxylic acids due to their similar acidity but enhanced lipophilicity and metabolic resistance. This makes them valuable in drug design and synthesis, potentially influencing pharmacokinetics, pharmacodynamics, and drug metabolism. Roh et al. (2012) and Mittal & Awasthi (2019) discuss the significance of 5-substituted tetrazoles in medicinal chemistry, highlighting their applications in the synthesis of clinical drugs and their roles in organic chemistry (Roh et al., 2012); (Mittal & Awasthi, 2019).

Synthesis and Functionalization Techniques

The synthesis and functionalization of 5-substituted tetrazoles, including derivatives similar to this compound, have been a subject of extensive research. This includes exploring various synthetic methods and functionalization techniques to create derivatives with specific properties and applications. For instance, research by Myznikov et al. (2004) on alkylation of 5-aryl(hetaryl)tetrazoles provides insights into synthetic approaches and the formation of different isomers (Myznikov et al., 2004).

Potential Antiviral and Antibacterial Applications

Some studies have explored the antiviral and antibacterial potential of tetrazole derivatives. For example, research by Hutchinson & Naylor (1985) investigated the effects of tetrazole phosphonic acids and their analogues on virus replication and enzyme inhibition, providing insights into their potential antiviral applications (Hutchinson & Naylor, 1985). Additionally, Mekky & Thamir (2019) studied novel tetrazole-5-thiol derivatives for their antibacterial activity, suggesting potential applications in combating bacterial infections (Mekky & Thamir, 2019).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole typically involves the reaction of 4-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-(chloromethyl)-1-(4-fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols

Propiedades

IUPAC Name |

5-(chloromethyl)-1-(4-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-5-8-11-12-13-14(8)7-3-1-6(10)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGNQIBUPZMKSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B2967738.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]-3-(pyridine-4-carbonylamino)urea](/img/structure/B2967740.png)

![2-(benzylsulfanyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}acetamide](/img/structure/B2967741.png)

![N,N-dimethyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2967746.png)

![8-[2-(2,3-Dichlorophenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2967747.png)

![5-(4-fluorophenyl)-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2967748.png)

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)

![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)

![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)

![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2967760.png)